

Core Principle of Fluorescence: A General Overview

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Compound of Interest

Compound Name: Coriphosphine O

Cat. No.: B1215513

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Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs photons of a specific wavelength (excitation) and subsequently emits photons of a longer wavelength (emission). This phenomenon is governed by the molecule's electronic structure. Upon absorbing light, an electron is promoted to a higher energy singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state through non-radiative processes. From this relaxed state, the electron returns to the ground state, emitting the energy difference as a photon of light. The energy of the emitted photon is lower (longer wavelength) than the absorbed photon, and this energy difference is known as the Stokes shift.

The efficiency of this process is quantified by the fluorescence quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Coriphosphine O: Available Information

Coriphosphine O is a synthetic organic dye belonging to the acridine family. Acridine dyes are known for their fluorescent properties and their ability to interact with nucleic acids.

Chemical and Physical Properties

Property	Value
Chemical Name	3-Amino-6-dimethylamino-2-methylacridinium chloride
Synonyms	Basic Yellow 7, C.I. 46020
CAS Number	5409-37-0
Molecular Formula	C ₁₆ H ₁₈ ClN ₃
Molecular Weight	287.79 g/mol
Excitation Maximum	460 nm
Emission Maximum	575 nm

Fluorescence Principle of Acridine Dyes

The fluorescence of acridine dyes, including presumably **Coriphosphine O**, originates from the π -electron system of the fused aromatic rings. The amino and dimethylamino substituents act as electron-donating groups, which can influence the energy levels of the molecule and thus its spectral properties.

The fluorescence of acridine derivatives is often sensitive to the local environment. Factors such as pH and solvent polarity can significantly impact their fluorescence intensity and spectral characteristics. For instance, protonation of the nitrogen atoms in the acridine ring or the amino substituents can alter the electronic distribution and, consequently, the fluorescence quantum yield and lifetime. This sensitivity makes some acridine dyes useful as environmental probes.

Data Presentation

A comprehensive table of quantitative data for **Coriphosphine O** cannot be provided at this time due to the absence of published experimental values for its fluorescence quantum yield and lifetime.

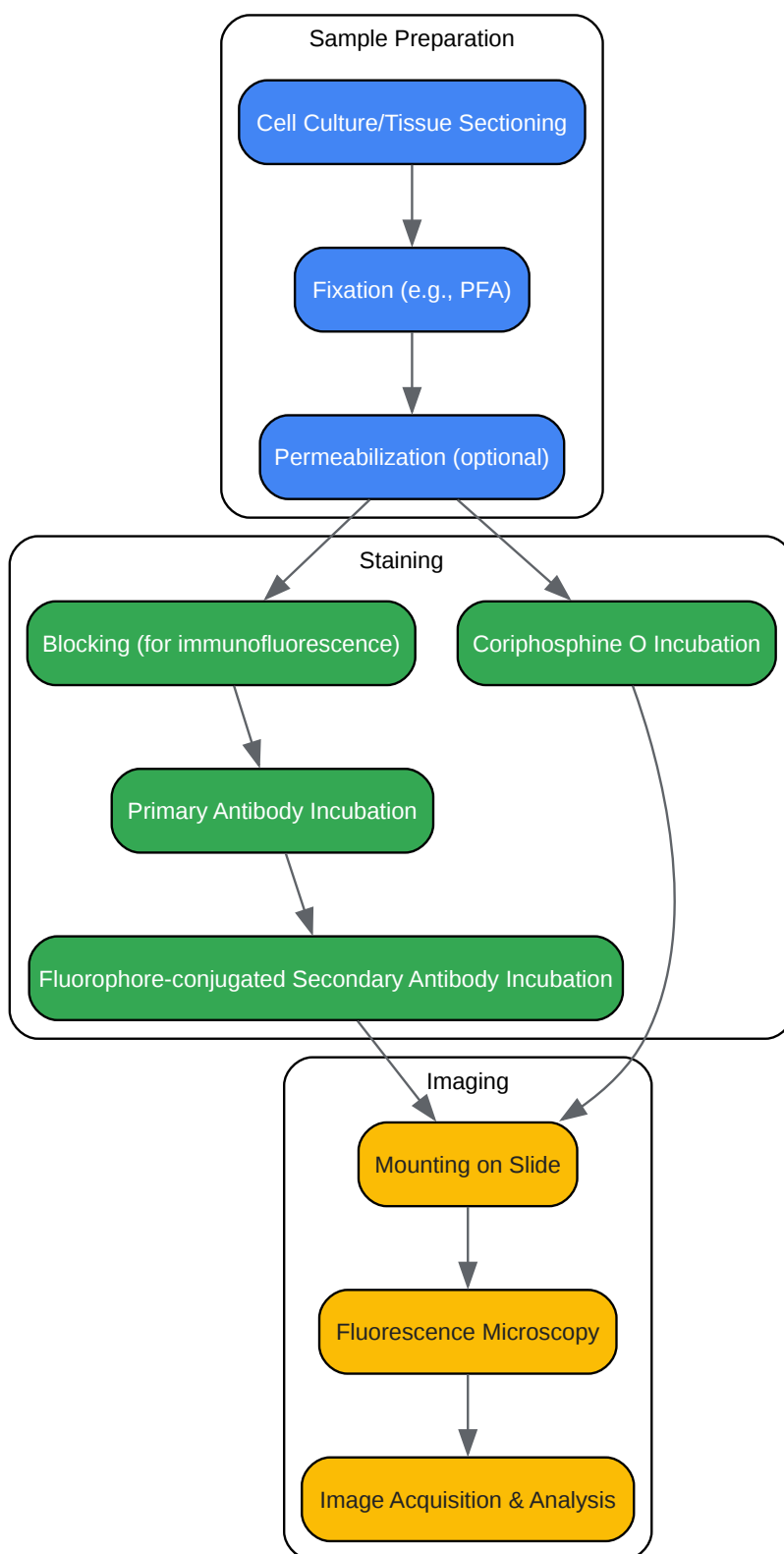
Experimental Protocols

Detailed, validated experimental protocols for the use of **Coriphosphine O** in fluorescence microscopy or other research applications are not readily available in scientific literature. General protocols for using fluorescent dyes for cell staining typically involve the following steps:

- **Preparation of Staining Solution:** The dye is dissolved in a suitable solvent, such as water, ethanol, or a buffer solution, to a desired stock concentration. This stock solution is then diluted to a working concentration.
- **Cell Preparation:** Cells are grown on a suitable substrate (e.g., coverslips, chamber slides) and may be fixed or permeabilized depending on the target of the stain.
- **Staining:** The cells are incubated with the dye solution for a specific period to allow for uptake and binding.
- **Washing:** Excess, unbound dye is removed by washing the cells with a buffer solution.
- **Mounting and Imaging:** The stained cells are mounted on a microscope slide and imaged using a fluorescence microscope with appropriate excitation and emission filters.

Mandatory Visualization

As no specific signaling pathways or detailed experimental workflows involving **Coriphosphine O** have been identified in the literature, diagrams for these cannot be generated. A generalized workflow for fluorescence microscopy is presented below.



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Caption: Generalized workflow for fluorescence microscopy.

In conclusion, while the basic chemical identity of **Coriphosphine O** is known, a significant gap exists in the scientific literature regarding its detailed photophysical properties and its practical application in research. Further experimental characterization is required to provide the in-depth technical guide requested.

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